molecular formula C19H12N4O B15078617 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol CAS No. 114991-84-3

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol

Katalognummer: B15078617
CAS-Nummer: 114991-84-3
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: LEMNVHBJNRYNDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivativesIt has been studied for its coordination properties with metals such as uranyl and copper, which exhibit unique fluorescence characteristics .

Vorbereitungsmethoden

The synthesis of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a convenient one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The reaction yields the desired compound with various substituents (X = H, CH3O, CH2OH, Cl, Br) in 80-85% yield

Analyse Chemischer Reaktionen

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to coordinate with metal ions through its imidazole and phenolic hydroxyl groups. This coordination leads to changes in the compound’s electronic structure, resulting in unique fluorescence properties. The molecular targets and pathways involved in its biological activities are related to its interaction with metal ions and the subsequent modulation of cellular processes .

Eigenschaften

CAS-Nummer

114991-84-3

Molekularformel

C19H12N4O

Molekulargewicht

312.3 g/mol

IUPAC-Name

2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol

InChI

InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H

InChI-Schlüssel

LEMNVHBJNRYNDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.